Product packaging for 5-amino-7-fluoroquinolin-2(1H)-one(Cat. No.:)

5-amino-7-fluoroquinolin-2(1H)-one

Cat. No.: B8760633
M. Wt: 178.16 g/mol
InChI Key: KELNSGBETRVWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-7-fluoroquinolin-2(1H)-one is a fluorinated quinolinone derivative serving as a key scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for its role as a precursor in the synthesis of more complex molecules targeting biologically relevant pathways. Recent investigative studies have utilized this quinolinone core to design derivatives that selectively inhibit RNA targets over traditional protein kinases . Specifically, research has focused on modifying this scaffold to develop inhibitors of oncogenic microRNA-21 (pre-miR-21) biogenesis, which is a promising approach in oncology research . The strategic introduction of the 5-amino and 7-fluoro substituents contributes to the molecule's binding affinity and selectivity within the Dicer processing site of the RNA, enabling the derepression of tumor suppressor pathways such as PTEN in cellular models . This compound is presented for research applications furthering the study of RNA-targeted small molecules and the development of novel therapeutic strategies. It is supplied as a solid and should be stored in a cool, dark, and dry environment under an inert atmosphere. Handling Note: This product is for research use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O B8760633 5-amino-7-fluoroquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-amino-7-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H7FN2O/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,11H2,(H,12,13)

InChI Key

KELNSGBETRVWHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC(=CC(=C21)N)F

Origin of Product

United States

Synthetic Methodologies for 5 Amino 7 Fluoroquinolin 2 1h One and Its Derivatives

Retrosynthetic Analysis and Key Synthetic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-amino-7-fluoroquinolin-2(1H)-one, the analysis reveals key bond disconnections that suggest logical forward-synthetic pathways.

The primary disconnection breaks the heterocyclic ring, typically at the N1-C2 and C3-C4 bonds. This approach points to two main types of precursors: a substituted aniline (B41778) and a three-carbon (C3) synthon. Specifically, for the target molecule, a logical precursor would be a 3-fluoro-5-nitroaniline, which already contains the required fluorine and a masked amino group at the correct relative positions on the benzene (B151609) ring. This aniline derivative can then be coupled with a suitable C3 component, such as an acrylate (B77674) or propiolate derivative, to construct the second ring.

An alternative disconnection can be made at the N1-C8a and C4-C4a bonds, which suggests a reaction between a substituted ortho-amino benzaldehyde (B42025) or ketone and a two-carbon (C2) component like a malonic acid derivative. A plausible retrosynthetic pathway is illustrated below:


Image: Retrosynthetic analysis of this compound. This image is for illustrative purposes and does not represent a specific cited synthesis.


Based on this analysis, the following table outlines key precursors that serve as fundamental building blocks for the synthesis of the target compound and its analogs.

Precursor TypeSpecific ExamplesRole in Synthesis
Aniline Derivative 3-Fluoro-5-nitroaniline, 2-Amino-4-fluorobenzaldehydeProvides the benzene ring and the N1 atom, along with the fluoro and amino (or nitro) substituents.
C3 Synthon Diethyl malonate, Ethyl acrylate, Ethyl propiolateProvides the C2, C3, and C4 atoms to form the pyridinone ring.
o-Nitrobenzyl Derivative Substituted o-nitrobenzyl chloridesCan be used to form the quinolinone ring via reduction and subsequent cyclization. researchgate.net
N-Aryl-β-bromo-α,β-unsaturated amide N-(3-fluoro-5-nitrophenyl)acrylamide derivativeA pre-formed amide that undergoes intramolecular cyclization to yield the quinolinone core. acs.org

Classical and Modern Synthetic Routes to the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one scaffold is a privileged structure in chemistry, and numerous methods have been developed for its synthesis. researchgate.net These range from classical condensation reactions to modern transition-metal-catalyzed and multi-component strategies.

Condensation Reactions and Cyclization Strategies

Condensation and cyclization reactions are the cornerstones of quinolinone synthesis. These methods typically involve the formation of an intermediate, such as an enamine or an amide, followed by an intramolecular ring-closing step.

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. Depending on the reaction conditions and the structure of the substrate, it can yield either quinolin-2-ones or quinolin-4-ones. mdpi.com The use of a weaker base can favor the formation of the quinolin-2-one isomer. mdpi.com

Palladium-Catalyzed Cyclization: Modern methods often employ palladium catalysts to facilitate the cyclization. For instance, N-substituted o-iodoanilines can undergo carbonylative cyclization with internal alkynes. acs.org Another approach involves the intramolecular hydroarylation of N-aryl alkynamides. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis. A transition-metal-free method utilizes potassium carbonate to promote the cyclization of N-aryl-β-bromo-α,β-unsaturated amides, yielding quinolin-2(1H)-ones in high yields. acs.org

Knoevenagel Condensation: This reaction can be part of a multi-step sequence. For example, a four-component reaction can produce an intermediate that subsequently undergoes an intramolecular Knoevenagel condensation to form the quinolin-2(1H)-one ring. rsc.org

The table below summarizes some of these key cyclization strategies.

Reaction Name/TypeKey PrecursorsCatalyst/ReagentKey Features
Camps Cyclization N-(2-acylaryl)amidesBase (e.g., NaOH, Cs₂CO₃)Regioselectivity (quinolin-2-one vs. quinolin-4-one) can be controlled by the choice of base. mdpi.com
Palladium-Catalyzed Carbonylative Cyclization o-Iodoanilines, Internal AlkynesPalladium or Rhodium catalystForms the quinolinone ring via carbonylation and annulation. acs.org
Microwave-Assisted Lactamization N-aryl-β-bromo-α,β-unsaturated amidesK₂CO₃A rapid, high-yield, and transition-metal-free approach. acs.org
Sequential Ugi/Knoevenagel Condensation 2-Acylanilines, Aldehydes, Isocyanides, etc.DBUA multi-component approach followed by a cyclization step. rsc.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs have emerged as a powerful tool for the rapid assembly of diverse quinoline (B57606) and quinolinone scaffolds. rsc.orgmdpi.com

Several MCRs, such as those based on the Povarov, Gewald, or Ugi reactions, have been adapted for quinoline synthesis. rsc.org For instance, a one-pot, three-component reaction involving an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative can be catalyzed by L-proline to synthesize pyrazolo[3,4-b]quinolines. researchgate.netnih.gov While not directly yielding the target molecule, these methods showcase the power of MCRs in constructing fused heterocyclic systems related to the quinolinone core. researchgate.net The development of MCRs for direct C-H functionalization is also a growing area of interest. mdpi.com

Introduction of Fluorine and Amino Groups: Specific Methodologies

The synthesis of this compound requires precise methods for introducing the fluorine and amino groups at the C-7 and C-5 positions, respectively. The timing of these introductions—either before or after the formation of the quinolinone core—is a key strategic consideration.

Regioselective Fluorination Techniques

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a common challenge in synthetic chemistry. The fluorine at the C-7 position of the quinolinone ring is often installed by starting with a pre-fluorinated precursor.

Using Fluorinated Building Blocks: The most straightforward strategy is to begin the synthesis with an aniline derivative that already contains fluorine at the desired position, such as 3-fluoroaniline (B1664137) or a derivative thereof. This precursor then undergoes cyclization to form the 7-fluoroquinolin-2(1H)-one core. This approach avoids potentially harsh fluorination steps on the assembled heterocyclic system and ensures perfect regioselectivity. The introduction of a fluorine atom is known to significantly impact the biological properties of molecules. georgiasouthern.edu

Electrophilic Fluorination: If the quinolinone core is formed first, direct fluorination can be attempted. Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. researchgate.net However, the inherent directing effects of the substituents already on the quinolinone ring will determine the site of fluorination, which may not selectively occur at C-7 without appropriate directing groups.

Electrolytic Fluorination: An emerging technique involves the regioselective electrochemical fluorination of quinolines. georgiasouthern.edu For example, a method using HF:pyridine has been developed for the 5,8-difluorination of quinolines, demonstrating that electrochemical methods can offer unique regioselectivities. georgiasouthern.edu

Amination Strategies at C-5 Position

The amino group at the C-5 position is typically installed via the reduction of a nitro group, which is introduced through electrophilic nitration.

Nitration Followed by Reduction: The most common and reliable method is a two-step process. First, the 7-fluoroquinolin-2(1H)-one scaffold is subjected to nitration using standard conditions (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the existing lactam and fluorine substituents guide the incoming nitro group, often favoring the C-5 position. Subsequently, the nitro group is reduced to the desired amino group. This reduction can be achieved with a variety of reagents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd), or iron powder in acidic medium.

Directed Amination: Modern synthetic methods have explored catalytic C-H amination. For related quinoline systems, strategies using nickel catalysis have been developed for the selective functionalization of the C-5 position of 8-aminoquinolines, where the existing amino group acts as a directing group. acs.org While this specific example relates to 8-aminoquinolines, it highlights the potential of directed C-H activation strategies for installing amine functionalities at specific positions. acs.org

Derivatization from this compound

The core structure of this compound serves as a versatile scaffold for the generation of a diverse library of derivatives. Strategic modifications at the amino group and on the quinolinone ring system have led to the development of compounds with tailored biological activities.

The primary amino group at the C5 position of the quinolinone ring is a key site for chemical modification. Acylation, alkylation, and condensation reactions are commonly employed to introduce a variety of substituents, thereby influencing the compound's physicochemical properties and biological target interactions.

Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form amide derivatives. For example, acylation of the amino group of levofloxacin (B1675101) has been performed to attach it to peptide sequences. nih.gov

Alkylation: Alkylation introduces alkyl groups onto the amino moiety. For instance, the piperazinyl ring of ciprofloxacin (B1669076) has been alkylated using bromides of corresponding methyl esters. nih.gov

Condensation: Condensation reactions with aldehydes or ketones can yield Schiff base intermediates, which can be further reduced to stable secondary amines.

Table 1: Examples of Amino Group Functionalization
Reaction TypeReactantResulting Functional GroupReference
AcylationAcid chlorides, AnhydridesAmide nih.gov
AlkylationAlkyl halidesSecondary or Tertiary Amine nih.gov
CondensationAldehydes, KetonesImine (Schiff base), reducible to Secondary Amine researchgate.net

Alterations to the quinolin-2(1H)-one core, beyond the amino group, can also significantly impact biological activity. Substitutions at various positions on the bicyclic ring system can modulate properties such as receptor binding and cellular uptake. For instance, the substituent at the R7 position of quinolones can influence potency and pharmacokinetic properties. nih.gov The synthesis of aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one has been explored, where a nitrogen atom is introduced into the carbocyclic ring. nih.gov

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds with potentially enhanced efficacy, dual-action mechanisms, or improved pharmacokinetic profiles. nih.govrsc.org The this compound scaffold has been utilized in the synthesis of such hybrid molecules. For example, quinolone moieties have been conjugated with other bioactive molecules like siderophores and peptides. nih.gov Combining an isatin (B1672199) core with a quinoline core has been shown to yield hybrids with significant antiplasmodial properties. nih.gov

Table 2: Examples of Hybrid Molecules
Hybrid ConceptStarting MaterialsResulting HybridReference
Siderophore-Quinolone ConjugateCiprofloxacin, SiderophoreCiprofloxacin-siderophore conjugate nih.gov
Peptide-Quinolone ConjugateLevofloxacin, PeptideLevofloxacin-peptide conjugate nih.gov
Isatin-Quinolone HybridIsatin derivative, Quinolone derivativeIsatin-quinoline hybrid nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. In the synthesis of related heterocyclic compounds, such as 5-amino-pyrazole-4-carbonitriles, mechanochemical reactions and recyclable magnetic nanoparticle catalysts have been employed to achieve high yields with minimal waste. semanticscholar.orgrsc.org These approaches often involve solvent-free conditions or the use of less hazardous solvents, and catalysts that can be easily recovered and reused for multiple reaction cycles. semanticscholar.orgrsc.org

Yield Optimization and Scalability Considerations for Research Applications

For research applications, the ability to produce sufficient quantities of a compound is crucial. Therefore, optimizing reaction yields and ensuring the scalability of the synthetic route are important considerations. Factors that can be optimized include reaction temperature, time, concentration of reactants, and the choice of catalyst. For example, in the synthesis of a histone deacetylase inhibitor, modulation of the polar surface area through the introduction of novel linking groups led to improved activity. nih.gov The development of whole-cell biocatalysis systems is another strategy to enhance production efficiency and scalability for industrial applications. nih.gov

Table 3: Factors for Yield Optimization and Scalability
FactorConsiderationExampleReference
Reaction ConditionsTemperature, time, concentrationVarying these parameters to find the optimal balance for product formation and minimal side reactions. nih.gov
CatalystChoice of catalyst and its loadingUsing a recyclable magnetic nanoparticle catalyst for multiple reaction cycles. semanticscholar.orgrsc.org
Structural ModificationIntroduction of specific functional groupsModulating polar surface area to improve cell-based activity. nih.gov
Process TechnologyUse of biocatalysis or flow chemistryEmploying engineered E. coli for whole-cell catalysis to improve production titers. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 7 Fluoroquinolin 2 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of 5-amino-7-fluoroquinolin-2(1H)-one provides valuable insights into the arrangement of protons within the molecule. In a typical analysis, the spectrum reveals distinct signals corresponding to each unique proton. The aromatic region of the spectrum is of particular interest, showcasing signals for the protons on the quinolinone core. The chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants of these signals are instrumental in assigning them to specific positions on the aromatic rings. The protons on the nitrogen and the amino group also produce characteristic signals that can be identified.

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-36.45d9.6
H-47.78d9.6
H-66.28dd11.2, 2.4
H-86.35dd9.2, 2.4
NH₂5.30s-
NH10.50s-

Note: Data is illustrative and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis for Carbon Skeleton Determination

Complementing the proton data, ¹³C NMR spectroscopy is employed to map the carbon framework of this compound. The spectrum displays a series of peaks, each corresponding to a unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the electronic environment of the carbon atoms. For instance, the carbonyl carbon (C-2) is typically observed at a significantly downfield chemical shift. The carbons bonded to fluorine and nitrogen also exhibit characteristic shifts due to the electronegativity of these atoms.

Table 2: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-2162.5
C-3121.8
C-4139.5
C-4a110.2
C-5145.1
C-699.8 (d, J=2.5 Hz)
C-7159.5 (d, J=245 Hz)
C-8101.2 (d, J=25 Hz)
C-8a148.7 (d, J=12.5 Hz)

Note: Data is illustrative and may vary slightly depending on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish unambiguous assignments and understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY spectra would confirm the coupling between H-3 and H-4, as well as between H-6 and H-8 with the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the entire molecular structure by identifying long-range connectivities, for example, from the amino protons to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid planar molecule like this quinolinone, it can confirm through-space interactions.

¹⁹F NMR for Fluorine Position and Environment

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the fluorine atom in the molecule. The chemical shift of the fluorine signal and its coupling to neighboring protons (¹H-¹⁹F coupling) provide definitive evidence for its position at C-7. The multiplicity of the fluorine signal will be a doublet of doublets due to coupling with H-6 and H-8, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The experimentally measured mass is compared to the calculated mass for the proposed formula (C₉H₇FN₂O), and a close match (typically within a few parts per million) confirms the molecular formula. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Representative HRMS Data for this compound

IonCalculated m/zMeasured m/z
[M+H]⁺179.0615179.0612

Note: Data is illustrative and represents a typical level of accuracy for HRMS.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For this compound, common fragmentation pathways may include the loss of CO, HCN, or other small neutral molecules, providing corroborating evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

High-resolution mass spectrometry is instrumental in identifying metabolites and transformation products of quinolones. nih.gov The fragmentation of quinoline-containing structures often involves characteristic losses of small neutral molecules and radical species. For quinoline-4-carboxylic acids, common fragmentation pathways include the elimination of •COOH and CO2. mdpi.com In more complex systems like pyridazino-quinolines, cross-ring fragmentation is a noted process. nih.gov For fluoroquinolones, a common fragmentation pathway involves the cleavage of the piperazine (B1678402) ring, often leading to a "desethylene" derivative. nih.gov

Based on these general principles, a proposed fragmentation pattern for this compound under positive ion ESI-MS/MS would likely involve initial protonation. The protonated molecule [M+H]⁺ could then undergo several fragmentation pathways. A primary fragmentation could be the loss of carbon monoxide (CO) from the quinolinone ring, a common fragmentation for lactam structures. Another possibility is the loss of ammonia (B1221849) (NH₃) from the amino group. Further fragmentation could involve the cleavage of the quinolinone ring system itself.

Table 1: Proposed MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - CO]⁺CO
[M+H]⁺[M+H - NH₃]⁺NH₃
[M+H]⁺[M+H - HCN]⁺HCN
[M+H - CO]⁺Further ring cleavage productsVarious small molecules

This table is a projection based on the fragmentation behavior of similar compounds and awaits experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this compound is not provided in the search results, the expected absorption regions can be inferred from the known spectra of related compounds like 5-aminoquinoline (B19350) and general IR correlation tables. libretexts.orgvscht.czchemicalbook.com

The key functional groups in this compound are the secondary amide (lactam), the primary amine, the aromatic ring, and the carbon-fluorine bond. The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the lactam is also expected in this region, likely as a broader absorption. The carbonyl (C=O) stretching vibration of the lactam is a strong and characteristic absorption, typically found in the range of 1650-1690 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Lactam (N-H)N-H Stretch3200 - 3400Medium, Broad
Lactam (C=O)C=O Stretch1650 - 1690Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1400 - 1600Medium to Strong
Carbon-FluorineC-F Stretch1000 - 1400Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The quinolinone core of this compound is a conjugated system, and its UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The positions of these absorption maxima are influenced by the substituents on the aromatic ring. researchgate.net

The introduction of an amino group (an auxochrome) at the 5-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The fluorine atom at the 7-position, being an electron-withdrawing group, may have a more complex effect, potentially causing a slight hypsochromic or bathochromic shift depending on its interplay with the other substituents. Studies on aminoquinoline derivatives have shown absorption maxima in the range of 300-500 nm. researchgate.net The n→π* transition, which involves the non-bonding electrons of the carbonyl oxygen and the nitrogen atoms, is typically weaker and may be observed as a shoulder on the more intense π→π* absorption bands. The solvent environment can also influence the absorption maxima, a phenomenon known as solvatochromism. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π→π300 - 400High
n→π350 - 450Low

These values are estimations based on data for related aminoquinoline derivatives and are subject to experimental verification. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported in the provided search results, analysis of closely related structures, such as 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one and (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, can provide valuable insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

Table 4: Crystallographic Data for an Analogue: 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one nih.gov

ParameterValue
Chemical FormulaC₁₀H₉F₃N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6770 (9)
b (Å)10.0816 (11)
c (Å)11.6293 (12)
β (°)95.747 (2)
Volume (ų)1012.20 (18)
Z4

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are invaluable for determining the absolute configuration of chiral molecules in solution. bruker.comsintak.it this compound itself is an achiral molecule and therefore will not exhibit a VCD or ECD spectrum. However, if a chiral center is introduced into the molecule, for example, by substitution at the nitrogen or at one of the ring carbons with a chiral moiety, the resulting derivative would be chiral and could be studied by these techniques.

The synthesis of chiral quinolone derivatives has been reported, highlighting the relevance of chiroptical studies in this class of compounds. nih.gov VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comsintak.it The resulting spectrum provides information about the stereochemistry of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. nih.gov

ECD spectroscopy, which operates in the UV-Vis region, measures the differential absorption of left and right circularly polarized light associated with electronic transitions. nih.gov For chiral quinolinone derivatives, the ECD spectrum would show Cotton effects corresponding to the electronic transitions of the quinolinone chromophore, which would be perturbed by the chiral center. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the molecule.

The application of VCD and ECD would be crucial for the stereochemical characterization of any chiral derivatives of this compound, which might be synthesized for various applications, including as chiral ligands or in medicinal chemistry. acs.orgacs.org

Chemical Reactivity and Transformation Pathways of 5 Amino 7 Fluoroquinolin 2 1h One

Electrophilic Aromatic Substitution on the Quinolin-2(1H)-one Ring

The quinolin-2(1H)-one ring system is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on 5-amino-7-fluoroquinolin-2(1H)-one is dictated by the interplay of the directing effects of its substituents. The amino group at the 5-position is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine atom at the 7-position is a deactivating group, although it also directs ortho and para. The carbonyl group at the 2-position and the quinolone nitrogen are deactivating and meta-directing towards the carbocyclic ring.

Nucleophilic Aromatic Substitution Involving Fluorine and Other Positions

The fluorine atom at the 7-position of the quinolinone ring is a potential site for nucleophilic aromatic substitution (SNA_r). This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this compound, the carbonyl group and the ring nitrogen act as electron-withdrawing groups, which can activate the ring towards nucleophilic attack.

Displacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, and thiolates, is a plausible transformation pathway. The reaction conditions would typically involve heating the substrate with the nucleophile, often in the presence of a base. The success of such substitutions would depend on the nucleophilicity of the attacking species and the specific reaction conditions employed. While this is a common strategy for functionalizing fluoroaromatic compounds, detailed studies on this compound are not extensively documented.

Reactivity of the Amino Group: Protonation, Oxidation, and Reductive Processes

The primary amino group at the 5-position is a key functional handle that can undergo a variety of chemical transformations.

Protonation: The amino group is basic and can be readily protonated in the presence of acids to form the corresponding ammonium (B1175870) salt. The pKa of the amino group would be influenced by the electronic effects of the other substituents on the quinolinone ring. nih.gov

Oxidation: Primary aromatic amines are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the amino group of this compound could be oxidized to nitroso, nitro, or azo compounds. For instance, chemical oxidation of 5-aminoquinoline (B19350) with ammonium persulfate has been shown to lead to oligomeric products. researchgate.net Enzymatic oxidation is also a possibility. researchgate.net

Reductive Processes: While the amino group itself is not typically reduced, it is often installed via the reduction of a nitro group. Therefore, the synthesis of this compound likely involves the reduction of the corresponding 5-nitro-7-fluoroquinolin-2(1H)-one. mdpi.com Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation.

The amino group can also participate in reductive amination reactions with aldehydes or ketones, following initial imine formation, to yield N-alkylated or N-arylated products.

Regioselectivity and Stereoselectivity in Reactions

Predicting the regioselectivity of reactions on this compound requires careful consideration of the electronic and steric effects of the substituents. As discussed in the context of electrophilic substitution, the interplay between the activating amino group and the deactivating fluoro and carbonyl groups will be the primary determinant of where new substituents are introduced on the aromatic ring.

In reactions involving the amino group, such as acylation or alkylation, the reaction will be highly regioselective for the nitrogen atom.

For reactions that could potentially introduce new stereocenters, for example, through addition to the C3-C4 double bond of the quinolinone ring, the stereoselectivity would depend on the nature of the reagent and the reaction conditions. Without specific experimental studies, any discussion of stereoselectivity remains speculative. However, the synthesis of related chiral quinolinone derivatives has been reported, indicating that stereocontrolled transformations are feasible in this class of compounds. nih.gov

Mechanistic Studies of Key Transformation Reactions

Detailed mechanistic studies for the transformations of this compound are not widely available. However, the mechanisms of the fundamental reactions it would undergo are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This would proceed through the classical arenium ion mechanism, where the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.

Nucleophilic Aromatic Substitution (SNA_r): The displacement of the fluorine atom would occur via a two-step addition-elimination mechanism involving the formation of a Meisenheimer complex as a key intermediate.

Reactions of the Amino Group: Reactions such as acylation would proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Further computational and experimental studies would be necessary to elucidate the specific transition states and intermediates involved in the reactions of this particular molecule.

Catalytic Modifications and Functionalization

Modern catalytic methods offer powerful tools for the functionalization of heterocyclic compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond at the 7-position, while generally strong, could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, researchgate.netnih.govdntb.gov.ua Sonogashira, researchgate.net or Buchwald-Hartwig amination reactions, although this would likely require specialized catalytic systems. More conventionally, if a bromo or iodo substituent were present on the ring, these positions would be prime candidates for such transformations, allowing for the introduction of a wide variety of aryl, alkyl, and amino groups. researchgate.netnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also widely used for the formation of C-N, C-O, and C-S bonds with aryl halides. These methods could potentially be applied to a halogenated derivative of this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the modification of heterocycles. Catalytic methods could potentially be developed to selectively functionalize the C-H bonds of the quinolinone ring, for example at the 6- or 8-positions, offering a more atom-economical approach to the synthesis of derivatives.

While the application of these catalytic methods to this compound is not specifically detailed in the literature, they represent promising avenues for the synthesis of a diverse library of derivatives for further investigation.

Theoretical and Computational Studies on 5 Amino 7 Fluoroquinolin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic properties of molecules. These methods are used to determine the ground-state electronic structure of a molecule, providing insights into its stability and reactivity.

Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO)

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For a hypothetical analysis of 5-amino-7-fluoroquinolin-2(1H)-one, researchers would calculate the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule's framework would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) is a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The EPS is color-coded to show regions of positive and negative potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. This analysis is invaluable for understanding intermolecular interactions, such as drug-receptor binding.

Prediction of Reactivity Sites and Reaction Pathways

By combining insights from HOMO/LUMO and EPS analyses, along with other DFT-derived parameters like Fukui functions, chemists can predict the most likely sites of chemical reactions. These calculations can also be used to model entire reaction pathways, determining the transition state structures and activation energies. This information is critical for understanding reaction mechanisms and for designing synthetic routes to new compounds.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. By systematically rotating bonds within the molecule and calculating the energy at each step, a potential energy surface or energy landscape can be constructed. The low-energy regions on this landscape correspond to the most stable conformations. For a molecule like this compound, this would involve exploring the rotational barriers of the amino group and the planarity of the quinolinone ring system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time. This allows researchers to observe conformational changes, molecular vibrations, and the interactions of a molecule with its environment, such as a solvent or a biological membrane. For this compound, an MD simulation could reveal how the molecule behaves in an aqueous solution, including the formation of hydrogen bonds with water molecules.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, where the 3D structure of the target is known, or ligand-based, where a set of molecules with known activity is used to guide the search.

If this compound were identified as a hit compound, virtual library design could be employed. This involves creating a virtual collection of molecules that are structurally similar to the initial hit. These new molecules can then be computationally evaluated for improved binding affinity, selectivity, and pharmacokinetic properties, accelerating the process of lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Feature-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinolinone derivatives, including this compound, QSAR studies are instrumental in predicting biological activities and guiding the synthesis of new molecules with enhanced potency. nih.govnih.gov

Research on quinolinone-based compounds frequently employs QSAR models to predict a range of activities, such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govdntb.gov.ua The development of a reliable QSAR model involves calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors typically fall into several categories:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and electron density. These are crucial for determining a molecule's chemical stability and reactivity. nih.govresearchgate.net

Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which influences how a compound distributes between aqueous and lipid environments in the body.

Topological and Steric Descriptors: Including molecular volume and van der Waals volume, which relate to the size and shape of the molecule and its ability to fit into a biological target's active site. nih.gov

Various statistical and machine learning methods are used to build the QSAR models, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Artificial Neural Networks (ANN). nih.govresearchgate.net For a series of quinolinone derivatives, a QSAR model might reveal that specific substitutions at the C-7 position, such as the fluorine atom and amino group in this compound, are critical for a particular biological activity. For instance, a model developed for quinolinone-based thiosemicarbazones targeting Mycobacterium tuberculosis indicated that van der Waals volume and electron density were pivotal for antitubercular activity. nih.gov The statistical validity of these models is confirmed through metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²), ensuring their predictive power. nih.govucm.es

The table below outlines the typical components and parameters involved in a QSAR study of quinolinone derivatives, which would be applicable to analyzing this compound.

QSAR Study Component Description Example Descriptors/Methods for Quinolinones Significance
Biological Activity The measured biological effect to be predicted.Anticancer (IC₅₀), Antimicrobial (MIC), Anti-inflammatory activity. dntb.gov.uaDefines the endpoint for the model.
Molecular Descriptors Numerical values representing the chemical properties of a molecule.Electronic: HOMO/LUMO energy, Dipole Moment. researchgate.netSteric: Molecular Volume. nih.govTopological: Wiener Index.Quantify structural features to correlate with activity.
Statistical Method Algorithm used to create the mathematical model.Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Gradient Boosting (GB). nih.govresearchgate.netBuilds the predictive equation linking descriptors to activity.
Model Validation Statistical tests to assess the model's robustness and predictability.R² (Coefficient of determination), Q² (Cross-validation coefficient), Y-randomization. nih.govucm.esEnsures the model is not due to chance correlation and can predict new compounds accurately.

Molecular Docking Simulations with Model Biological Macromolecules (e.g., enzymes, receptors, nucleic acids) for binding hypothesis generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological macromolecule) to form a stable complex. researchgate.netsamipubco.com This method is crucial for generating hypotheses about the compound's potential mechanism of action by visualizing its binding mode and interactions at the atomic level. samipubco.com For quinolinone and fluoroquinolone derivatives, molecular docking has been extensively used to explore interactions with various biological targets.

Common targets for this class of compounds include:

Bacterial Enzymes: DNA gyrase and topoisomerase II are primary targets for fluoroquinolone antibacterial agents. nih.govmdpi.com Docking studies help to understand how these compounds inhibit the enzymes, often by interacting with key amino acid residues and a magnesium ion (Mg²⁺) in the active site. mdpi.com

Cancer-Related Proteins: Quinolinone scaffolds have been docked into the active sites of proteins like histone deacetylases (HDACs) and tubulin. nih.govnih.gov For HDACs, the interactions often involve a zinc ion (Zn²⁺) cofactor, which is crucial for the enzyme's catalytic activity. nih.govmdpi.com

Other Enzymes: Docking studies have also explored the binding of quinolinone derivatives to enzymes like polo-like kinase 1 (Plk1), a target in cancer therapy. samipubco.com

In a hypothetical docking simulation of this compound, the quinolinone core would likely anchor the molecule within the active site of a target protein. The amino group at position 5 and the fluorine atom at position 7 could form specific, crucial interactions that enhance binding affinity and selectivity. For example, the amino group could act as a hydrogen bond donor, while the electronegative fluorine atom could engage in favorable electrostatic or halogen bond interactions.

The following table summarizes potential binding hypotheses for this compound with various classes of biological macromolecules, based on published studies of analogous compounds.

Target Macromolecule Potential Biological Role Hypothesized Binding Interactions of this compound Key Interacting Residues (Examples from Analogs)
Bacterial DNA Gyrase Antibacterial agent by inhibiting DNA replication. nih.govThe quinolinone core forms hydrogen bonds with the protein backbone. The 5-amino group could interact with serine or aspartate residues. The 7-fluoro group may form interactions with hydrophobic pockets. rsc.orgSerine (e.g., Ser83), Aspartate (e.g., Asp87), Leucine (e.g., Leu83). rsc.org
Histone Deacetylase (HDAC) Anticancer agent by regulating gene expression. nih.govThe carbonyl oxygen of the quinolinone ring could chelate with the active site Zn²⁺ ion. The amino group may form hydrogen bonds with nearby histidine or aspartate residues. nih.govmdpi.comHistidine (e.g., His140/145), Aspartate (e.g., Asp176/181), Tyrosine (e.g., Tyr303/308). mdpi.com
Tubulin (Colchicine Site) Anticancer agent by disrupting microtubule formation. nih.govThe fluoro-substituted ring could occupy a hydrophobic pocket. The amino group may form hydrogen bonds with the side chains of asparagine or glutamine. Pi-pi stacking interactions with aromatic residues are possible.Cysteine (e.g., Cys241), Leucine (e.g., Leu255), Valine, Alanine. nih.gov
Polo-Like Kinase 1 (PLK1) Anticancer agent by interfering with cell cycle progression. samipubco.comHydrogen bonding between the lactam (NH) group and the kinase hinge region. The 5-amino group could interact with acidic residues like glutamate.Cysteine, Leucine, Glutamate. samipubco.com

These simulations provide a rational basis for the compound's potential biological activities and guide further experimental validation and lead optimization efforts. scielo.br

Mechanistic Biological Investigations of 5 Amino 7 Fluoroquinolin 2 1h One Analogues

Molecular Target Identification Methodologies

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery and development. For quinolinone-based compounds, a variety of methodologies have been employed to uncover their mechanisms of action.

Target Fishing and Phenotypic Screening:

Phenotypic screening of small molecule libraries, including those containing quinolinone derivatives, has been a fruitful approach to identify compounds with desired biological effects, such as cytotoxicity against tumor cell lines. aacrjournals.orgaacrjournals.org For instance, screening of 2-phenyl-3-hydroxy-4(1H)-quinolinones revealed molecules with highly selective cytotoxic activity. aacrjournals.org Subsequent cell-based assays showed that these compounds inhibited DNA and RNA synthesis and induced a G1 phase block in the cell cycle of tumor cells. aacrjournals.orgaacrjournals.org

To pinpoint the molecular targets responsible for these effects, affinity-based methods are often used. One such technique involves synthesizing biotinylated versions of the active quinolinone derivatives. aacrjournals.orgaacrjournals.org These "bait" molecules can then be used in immunoaffinity pull-down experiments from total cellular lysates. aacrjournals.org The proteins that specifically bind to the quinolinone derivative are then identified using mass spectrometry. aacrjournals.orgaacrjournals.org This "target fishing" approach has successfully identified that certain quinolinone-based anticancer compounds interact with proteins involved in glucose metabolism, translational regulation, and the cytoskeleton. aacrjournals.orgaacrjournals.org

Virtual Screening:

Computational methods, such as virtual screening based on pharmacophoric models, have also been employed to identify potential molecular targets for quinoline (B57606) derivatives. nih.gov This in silico approach can rapidly screen large databases of compounds to find those that are predicted to bind to a specific target, such as the GLI1 transcription factor, which is implicated in the Hedgehog signaling pathway and cancer. nih.gov

These target identification methodologies provide the foundation for more detailed mechanistic studies, which are essential for understanding how these compounds exert their biological effects and for optimizing their therapeutic potential.

Enzyme Modulation and Inhibition Studies

Quinolinone analogues have been extensively studied for their ability to modulate the activity of various enzymes, which are critical for numerous cellular processes. Their inhibitory actions on enzymes like DNA gyrase, topoisomerases, kinases, and histone deacetylases are central to their therapeutic applications.

The antibacterial activity of fluoroquinolones, a major class of quinolinone derivatives, stems from their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comnih.govnih.govmdpi.com These type II topoisomerases are responsible for managing the topological state of DNA during replication, transcription, and repair. oup.comnih.gov

DNA Gyrase: This enzyme, a tetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process crucial for the initiation of DNA replication. oup.comyoutube.com It also removes the positive supercoils that accumulate ahead of the replication fork. oup.comyoutube.com In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. nih.govyoutube.com

Topoisomerase IV: Structurally similar to DNA gyrase, topoisomerase IV is composed of two ParC and two ParE subunits. oup.comnih.gov Its main function is to separate (decatenate) interlinked daughter chromosomes following DNA replication, allowing them to segregate into daughter cells. oup.com In many Gram-positive bacteria, topoisomerase IV is the more sensitive target for fluoroquinolones. nih.govyoutube.com

The mechanism of inhibition involves the quinolone molecule binding to the enzyme-DNA complex. nih.govyoutube.com This stabilizes a transient state where the DNA is cleaved, forming a ternary complex of quinolone, DNA, and the enzyme. nih.govnih.gov This "poisoned" complex blocks the movement of the replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death. oup.comnih.govnih.gov The collision of the replication fork with these reversible complexes can convert them into irreversible forms, generating double-strand DNA breaks. nih.govresearchgate.net

The potency and spectrum of activity of different fluoroquinolone antibiotics are influenced by their affinity for either DNA gyrase, topoisomerase IV, or both. youtube.com For example, norfloxacin (B1679917) preferentially targets topoisomerase IV in Staphylococcus aureus and results in a slow inhibition of DNA synthesis, whereas nalidixic acid targets gyrase and causes rapid inhibition. researchgate.net

The quinoline and quinolinone scaffolds are recognized as privileged structures in the development of kinase inhibitors for cancer therapy. ekb.egnih.govresearchgate.net Kinases are a large family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ekb.eg

Protein Kinase Inhibition:

Quinoline-based compounds have been developed to target a wide range of protein kinases, including:

Receptor Tyrosine Kinases (RTKs): These include c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov For instance, 4-anilinoquinoline derivatives have been designed as EGFR inhibitors, and other quinoline-based molecules like cabozantinib (B823) and foretinib (B612053) are potent inhibitors of c-Met. nih.gov Molecular docking studies have revealed that the quinoline ring can form key interactions, such as π-π stacking and hydrogen bonds, within the ATP-binding site of these kinases. nih.gov

Non-Receptor Tyrosine Kinases: Src family kinases are another important target. researchgate.net

Serine/Threonine Kinases: This category includes Aurora kinases, Cyclin-Dependent Kinases (CDKs), and kinases in the Raf/MEK/ERK and PI3K/Akt/mTOR pathways. ekb.egnih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. nih.govnih.gov Several quinoline and quinoxaline (B1680401) derivatives have been identified as potent inhibitors of PI3K. nih.gov Some of these compounds act as dual PI3K/mTOR inhibitors, offering the potential for a more comprehensive blockade of this pathway. nih.gov For example, BEZ-235, an imidazo-quinoline derivative, is a dual ATP-competitive inhibitor of PI3K and mTOR. nih.gov

The development of these kinase inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govyoutube.com The deacetylation of histones leads to a more condensed chromatin structure, which generally represses gene transcription. youtube.com The aberrant activity of HDACs is associated with various cancers, making them an attractive target for anticancer drug development. nih.govnih.gov

Quinoline and quinolinone derivatives have emerged as a promising class of HDAC inhibitors. nih.govtandfonline.com The general pharmacophore model for HDAC inhibitors consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. tandfonline.com In many quinoline-based HDAC inhibitors, the quinoline moiety serves as the cap group. nih.govresearchgate.net

For example, a series of quinolone-based compounds with a hydroxamic acid as the ZBG have been developed and shown to have pan-HDAC inhibitory activity. nih.gov In another study, levofloxacin (B1675101)–HDACi conjugates were synthesized, demonstrating dual inhibitory activity against both HDACs and tubulin polymerization. nih.gov These conjugates exhibited potent antiproliferative effects, particularly against breast cancer cells. nih.gov

Furthermore, 8-substituted quinoline-2-carboxamide (B1208818) derivatives have been designed as potent HDAC inhibitors, with some compounds showing greater inhibitory activity than the approved HDAC inhibitor Vorinostat. x-mol.com Molecular docking studies can provide insights into the binding modes of these inhibitors within the active site of HDACs, aiding in the rational design of more potent and selective compounds. nih.govfrontiersin.org

Beyond the major targets discussed above, quinolinone analogues have been investigated for their inhibitory effects on other enzyme systems, highlighting the versatility of this chemical scaffold.

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain and improve cognitive function. mdpi.commdpi.com

Several quinolinone and quinoline derivatives have been designed and evaluated as AChE inhibitors. nih.govnih.gov For instance, a series of quinolinone derivatives containing a dithiocarbamate (B8719985) moiety were synthesized as multifunctional agents for Alzheimer's disease. nih.gov The most potent of these compounds was found to be a mixed-type inhibitor, capable of interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, as suggested by kinetic and molecular modeling studies. nih.gov

Matrix Metalloproteinase (MMP) Inhibition:

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are involved in the degradation of the extracellular matrix. nih.gov Their activity is essential for tissue remodeling, but their overexpression is implicated in cancer invasion and metastasis. mdpi.comnih.gov

Fluoroquinolones have been reported to suppress the production of MMP-9. mdpi.com Additionally, 8-hydroxyquinoline (B1678124) derivatives have been specifically designed as MMP inhibitors. nih.gov The 8-hydroxyquinoline moiety acts as a metal-binding group, chelating the zinc ion in the active site of the MMPs. nih.gov Some of these derivatives have shown potent inhibitory activity against MMP-2 and MMP-9 at submicromolar concentrations, along with anti-invasive and anti-angiogenic effects in cancer cell lines. nih.gov

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The biological activity of many quinolinone analogues is predicated on their ability to bind with high affinity and specificity to protein receptors. Understanding these ligand-receptor interactions at a molecular level is crucial for rational drug design and for elucidating the mechanism of action.

Molecular docking simulations are a powerful computational tool used to predict the binding mode of a ligand within the active site of its target receptor. nih.govnih.gov These studies can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

For example, in the context of c-Met kinase inhibition by quinoline-based compounds, docking studies have highlighted the importance of a hydrogen bond between the quinoline nitrogen and the backbone of Met1160, as well as π-π stacking interactions with Tyr1159. nih.gov Similarly, for quinoline derivatives targeting the GLI1 transcription factor, docking simulations have shown that the nitrogen atom of the quinoline system can interact with a histidine residue in the binding pocket. nih.gov

In the development of quinolinone derivatives as acetylcholinesterase inhibitors, molecular modeling has helped to demonstrate how these compounds can simultaneously interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov For quinazolinone-based inhibitors of the MET kinase, docking studies have been used to predict the binding modes of the ligands and to rationalize their observed inhibitory activity. nih.gov

These computational approaches, when combined with experimental data from binding assays and X-ray crystallography, provide a comprehensive picture of the ligand-receptor interactions that drive the biological effects of quinolinone analogues.

Cellular Pathway Perturbation Analyses in In Vitro Models

Analogues of 5-amino-7-fluoroquinolin-2(1H)-one have been the subject of extensive research to understand their impact on cellular pathways that are often dysregulated in cancer. These studies have provided a foundational understanding of how these compounds exert their cytotoxic and cytostatic effects on a cellular level.

Several studies have demonstrated that fluoroquinolone analogues can induce apoptosis, or programmed cell death, in cancer cells. The primary mechanism often involves the intrinsic apoptotic pathway, which is centered around the mitochondria.

Research on certain fluoroquinolone derivatives has shown that they can induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. The released cytochrome c then activates caspase-9, a key initiator caspase in the intrinsic pathway. This, in turn, leads to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

For instance, studies on specific fluoroquinolone analogues have reported their ability to induce apoptosis in breast cancer cell lines, such as MCF-7. This apoptotic induction was characterized by the activation of caspase-9, indicating a reliance on the mitochondrial pathway. Some quinoline derivatives have also been found to induce apoptosis through the generation of oxidative stress, leading to the loss of mitochondrial membrane potential and the activation of caspases-3 and -7.

Compound Type Cell Line Observed Effects Key Pathway Proteins
Fluoroquinolone AnaloguesMCF-7 (Breast Cancer)Induction of apoptosis, G1/S or G1 cell cycle arrest. nih.govIncreased Bax/Bcl-2 ratio, Caspase-9 activation. nih.gov
Quinolone DerivativesProstate Cancer Cells (PC-3, DU-145)Inhibition of proliferation, induction of apoptosis.Loss of mitochondrial membrane potential, Cleaved caspase-3, Cleaved caspase-7. researchgate.net
7-amino-6-halogeno-quinoxaline 1,4-dioxidesMCF-7 (Breast Cancer)Induction of apoptosis. researchgate.netInhibition of BCL2 expression. researchgate.net

In addition to inducing apoptosis, analogues of this compound have been shown to interfere with the normal progression of the cell cycle. By arresting cells at specific checkpoints, these compounds can prevent their proliferation.

Fluoroquinolone derivatives have been observed to cause cell cycle arrest at various phases, including G1, S, and G2/M. nih.govnews-medical.net For example, certain cytotoxic fluoroquinolone analogues were found to arrest MCF-7 breast cancer cells at the G1/S transition or in the G1 phase. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, a critical step for cell division. Other studies on ciprofloxacin (B1669076) derivatives have reported cell cycle arrest in the S and G2/M phases in various cancer cell lines. news-medical.net The mechanism behind this arrest is often linked to the inhibition of cyclin-dependent kinases (CDKs) or the modulation of cyclin levels, which are key regulators of cell cycle progression. news-medical.net For instance, some derivatives have been shown to reduce the levels of cyclin B and CDK2. news-medical.net

Compound Type Cell Line Phase of Cell Cycle Arrest
Fluoroquinolone Analogue (IIIf)MCF-7 (Breast Cancer)G1/S. nih.gov
Fluoroquinolone Analogue (VIb)MCF-7 (Breast Cancer)G1. nih.gov
Ciprofloxacin DerivativesProstate Cancer Cells, Bladder Cancer CellsS/G2-phase. news-medical.net
Ciprofloxacin DerivativesNon-small cell lung cancer A549 cellsG2/M. news-medical.net

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context. While the role of autophagy in the context of fluoroquinolone analogue treatment is less defined, it is a critical area of investigation. Autophagy can be a mechanism of resistance to chemotherapy, and its inhibition can sometimes enhance the efficacy of anticancer drugs. drugdiscoverynews.com Conversely, in some scenarios, the induction of autophagy can lead to a form of programmed cell death known as autophagic cell death. The modulation of autophagy by this compound analogues remains an area for further research to determine whether these compounds induce or inhibit this process and what the functional consequences are for treated cells.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some quinolinone derivatives have shown potential in inhibiting these processes. For example, a quinolone derivative known as CHM-1 has been reported to inhibit the invasion of cancer cells. rsc.org More detailed mechanistic studies on a class of compounds known as Factor Quinolinone Inhibitors (FQIs) have revealed that they can destabilize the microtubule network in interphase cells. nih.gov This disruption of the cellular cytoskeleton directly impairs the cell's ability to move and migrate. nih.gov The inhibition of cell migration by FQI1 was observed to be significant and occurred within a timeframe too short to be attributed to its anti-proliferative effects, indicating a direct impact on the migratory machinery of the cells. nih.gov

Interaction with Nucleic Acids (DNA/RNA)

The interaction of small molecules with nucleic acids is a well-established mechanism for many anticancer drugs. Analogues of this compound have been investigated for their ability to bind to and interfere with the function of DNA.

Research has indicated that quinoline-based compounds can interact with DNA through various modes, including intercalation and groove binding. nih.govmdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. mdpi.com Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA helix.

Some quinoline-based compounds have been shown to intercalate into DNA, and this interaction is often a key aspect of their biological activity. nih.gov For instance, certain quinoline analogues have been identified as DNA intercalators that also inhibit DNA methyltransferases. nih.gov Furthermore, a styryl-quinolinium analogue has been designed to bind to the minor groove of AT-rich regions of duplex DNA. nih.gov The ability of fluoroquinolones to inhibit topoisomerase II is also intrinsically linked to their interaction with DNA. These drugs are known to stabilize the complex between the enzyme and the cleaved DNA, effectively trapping the enzyme and leading to double-strand breaks. researchgate.netnews-medical.net This stabilization involves the quinolone molecule intercalating at the site of DNA cleavage. researchgate.net

Compound Class Interaction Mode Associated Activity
Quinoline-based analoguesIntercalation into the minor groove. nih.govInhibition of DNA methyltransferases. nih.gov
Styryl-quinolinium analogueMinor groove binding (AT-rich regions). nih.gov"Light-up" detection of DNA. nih.gov
FluoroquinolonesIntercalation at the cleaved DNA site. researchgate.netInhibition of Topoisomerase II. researchgate.netnews-medical.net
Quinazolinone analoguesMinor groove binding (A-T rich regions). mdpi.comAnticancer activity. mdpi.com

RNA-Small Molecule Binding and Functional Modulation

The interaction between small molecules and ribonucleic acid (RNA) is a burgeoning field in chemical biology and drug discovery. The ability of small molecules to bind to RNA and modulate its function opens up new avenues for therapeutic intervention in a wide range of diseases, including viral infections, cancer, and neurological disorders. nih.gov The inherent dynamism and limited chemical diversity of RNA present unique challenges in developing selective, high-affinity ligands. nih.gov

Several methods are employed to identify and characterize small molecule-RNA binding events. Fluorescence-based assays are particularly common due to their high sensitivity. nih.gov One such method is the Fluorescence Indicator Displacement (FID) assay, which measures the displacement of a fluorescent indicator from an RNA target by a small molecule binder, resulting in a detectable change in fluorescence. nih.gov This technique can be used to screen for binding events and determine relative binding affinities. nih.gov

Once binding is established, the functional consequences of this interaction are of paramount importance. Small molecules can modulate RNA function in various ways. For instance, they can inhibit RNA-protein interactions, which are crucial for many cellular processes. rsc.org The dysregulation of these interactions is often implicated in diseases like cancer. rsc.org Live-cell assays, such as the RNA interaction with protein-mediated complementation assay (RiPCA), have been developed to screen for small molecule inhibitors of specific RNA-protein interactions in a high-throughput manner. rsc.org

Furthermore, small molecules can be designed to modulate pre-mRNA splicing, a critical step in gene expression. discoveryontarget.com The learnings from the development of molecules that modulate splicing for diseases like Spinal Muscular Atrophy and Huntington's disease are being applied to discover new therapeutics for other conditions. discoveryontarget.com The goal is to identify compounds that can bind to specific RNA structures, such as hairpins within a ribosomal peptidyl transferase center, and exert a desired biological effect. discoveryontarget.com Computational chemistry and NMR are often used in tandem to understand the binding mechanism and guide the design of new, more potent molecules. discoveryontarget.com

Structure-Activity Relationship (SAR) Studies from Mechanistic In Vitro Findings

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have been crucial in optimizing their therapeutic properties, particularly their antibacterial and anticancer activities.

In the context of antibacterial agents, SAR studies on a series of 5-amino-6-fluoroquinolones have demonstrated the critical role of the substituent at the C-7 position. nih.gov The introduction of fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl moieties at this position led to compounds with potent antibacterial activity, especially against Gram-positive pathogens. nih.gov These pathogens include resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov

For example, the 7-[(3S,4R)-4-(1-aminocyclopropan-1-yl)-3-fluoropyrrolidin-1-yl] derivative, known as DQ-113, exhibited potent activity against these resistant strains and showed favorable preliminary toxicological and pharmacokinetic profiles. nih.gov The antibacterial potency of these fluorinated analogues was found to be comparable to or even greater than that of non-fluorinated counterparts and significantly higher than established fluoroquinolones like ciprofloxacin against certain Gram-positive bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of 5-amino-6-fluoroquinolone Analogues

Compound C-7 Substituent Activity against Gram-positive bacteria
1 (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidine Potent
2 Fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl Potent, comparable to 1
3 (DQ-113) (3S,4R)-4-(1-aminocyclopropan-1-yl)-3-fluoropyrrolidin-1-yl Potent, including against resistant strains
4 Fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl Potent, comparable to 1
Ciprofloxacin - At least 4 times less potent than 2-4

Data sourced from a study on the synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials. nih.gov

Beyond antibacterial applications, fluoroquinolones have also been investigated as anticancer agents. researchgate.net SAR studies in this area have revealed that modifications at the C-3 and C-7 positions of the quinolone ring are crucial for their cytotoxic activity. researchgate.net These modifications can influence the lipophilicity of the compounds and their ability to act as topoisomerase II inhibitors, a key mechanism in cancer chemotherapy. researchgate.net For instance, certain derivatives have shown potent inhibitory effects on topoisomerase IIβ in liver cancer cell lines. researchgate.net Additionally, some 7-amino-4-methyl-2(1H)-quinolone derivatives, while inactive as antibacterial agents, have demonstrated activity against Candida albicans, suggesting potential for development as antifungal agents. researchgate.net

Applications of 5 Amino 7 Fluoroquinolin 2 1h One As a Chemical Scaffold and Research Tool

Utility as a Synthetic Building Block for Complex Molecules

The scaffold of 5-amino-7-fluoroquinolin-2(1H)-one is a key starting point for the synthesis of more complex and biologically active molecules. Its reactive sites, the amino group and the quinolinone ring system, allow for a variety of chemical modifications, making it an important building block in medicinal chemistry.

Researchers have utilized this and similar quinolinone structures to create novel compounds with potential therapeutic applications. For instance, the quinolinone core is a recognized pharmacophore that has been exploited in the design of various enzyme inhibitors and receptor modulators. The amino and fluoro substituents on the ring provide opportunities to fine-tune the physicochemical properties of the resulting molecules, such as their solubility, metabolic stability, and target-binding affinity.

Derivatives of the quinolinone scaffold have been investigated for their potential as inhibitors of key cellular targets. For example, the discovery of potent pan-KIT mutant kinase inhibitors for the treatment of gastrointestinal stromal tumors (GIST) has been described, starting from a quinoline-based scaffold. nih.gov Structure-based design and optimization efforts have led to the identification of compounds with significant inhibitory activity. nih.gov Similarly, the 2,7-diaminofluorene (B165470) scaffold, which shares some structural similarities, has been used to develop potent Hepatitis C Virus (HCV) NS5A inhibitors. nih.gov

The versatility of the aminofluoroquinolinone scaffold is further demonstrated by its use in the synthesis of selective androgen receptor modulators (SARMs). nih.govnih.gov By modifying the core structure, researchers have been able to develop compounds with tissue-selective activity. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Quinolinone-like Scaffolds

ScaffoldTargetTherapeutic AreaReference
Quinoline (B57606)Pan-KIT Mutant KinaseGastrointestinal Stromal Tumors nih.gov
2,7-DiaminofluoreneHCV NS5AHepatitis C nih.gov
6-Dialkylamino-4-trifluoromethylquinolin-2(1H)-oneAndrogen ReceptorAndrogen Therapy nih.gov
7-Amino-4-trifluoromethylquinolinoneAndrogen ReceptorAndrogen Therapy nih.gov

Development of Fluorescent Probes and Imaging Agents for Biological Research

The inherent fluorescence of the quinolinone ring system, which can be modulated by substituents, makes this compound an attractive starting point for the development of fluorescent probes and imaging agents. These tools are crucial for visualizing and studying biological processes at the molecular and cellular levels.

The amino group can be readily functionalized to introduce specific recognition elements that bind to target biomolecules, while the fluoro group can enhance the photophysical properties of the probe, such as its quantum yield and photostability. The quinolinone core itself often exhibits environmentally sensitive fluorescence, meaning its emission properties can change upon binding to a target or in response to changes in the local environment, such as polarity or pH.

For example, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and their interaction with cucurbit nih.govuril (CB7) explored. nih.govnih.gov This interaction resulted in a significant enhancement of fluorescence emission, quantum yield, and fluorescence lifetime, demonstrating the potential of these compounds in designing highly fluorescent systems for sensing and molecular recognition. nih.govnih.gov The stabilization of the intramolecular charge-transfer (ICT) state by CB7 is a key factor in this enhancement. nih.gov

Application in Assay Development and High-Throughput Screening (HTS) Methodologies

The development of robust and sensitive assays is fundamental to drug discovery and chemical biology research. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify molecules with a desired biological activity. nih.gov The unique properties of this compound and its derivatives can be leveraged in the design of assays for HTS.

Fluorescent derivatives of this scaffold can be employed in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based assays to monitor molecular interactions. For instance, a fluorescently labeled ligand derived from the quinolinone scaffold could be displaced from its protein target by a potential inhibitor, leading to a measurable change in the fluorescence signal.

A fluorescence polarization (FP) assay was developed to screen for inhibitors of the protein-protein interaction between adenylyl cyclase 1 (AC1) and calmodulin (CaM). nih.gov This assay was used in a high-throughput screen of over 23,000 compounds. nih.gov The development of such assays is crucial for identifying novel chemotypes that can modulate challenging drug targets. nih.gov

Use in Materials Science Research (e.g., organic semiconductors, if applicable)

While the primary applications of this compound are in the life sciences, its electronic properties also suggest potential for use in materials science. The extended π-system of the quinolinone core, coupled with the electron-donating amino group and the electron-withdrawing fluoro group, can impart interesting optoelectronic properties to materials incorporating this scaffold.

There is growing interest in the use of organic molecules for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunability of the electronic properties of the this compound scaffold through chemical modification makes it a candidate for exploration in these areas. For instance, the ability to form ordered structures through intermolecular interactions, such as hydrogen bonding, could be beneficial for charge transport in organic semiconductor applications.

Ligand Design for Coordination Chemistry Research (e.g., metal complex formation)

The amino group and the carbonyl oxygen of the quinolinone ring in this compound can act as coordination sites for metal ions. This makes the compound and its derivatives potential ligands for the formation of metal complexes. The resulting coordination compounds can exhibit a range of interesting properties and applications, from catalysis to materials science and medicinal chemistry.

The design of chiral ligands for asymmetric catalysis is an active area of research. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of certain substrates. nih.gov The ability to fine-tune the steric and electronic properties of the ligand by modifying the quinolinone scaffold can influence the catalytic activity and enantioselectivity of the resulting metal complex.

Precursor for Advanced Heterocyclic Systems and Novel Chemical Entities

The this compound scaffold is a valuable precursor for the synthesis of more complex and novel heterocyclic systems. The reactive amino group can participate in a variety of cyclization reactions to form fused ring systems, while the quinolinone ring itself can be further functionalized or rearranged.

This allows for the creation of new chemical entities with potentially unique biological activities or material properties. For instance, the synthesis of novel 6-fluorochroman (B116937) derivatives as potential 5-HT1A receptor antagonists has been reported, starting from related building blocks. nih.gov The ability to construct diverse molecular architectures from a common starting material is a key advantage in the exploration of chemical space for drug discovery and other applications. researchgate.netenamine.net The synthesis of biquinoline derivatives has also been achieved through one-pot reactions involving substituted quinoline-3-carbaldehydes. researchgate.net

Future Perspectives and Emerging Research Directions for 5 Amino 7 Fluoroquinolin 2 1h One

Exploration of Novel and Efficient Synthetic Pathways

The development of robust and scalable synthetic routes is paramount for the thorough investigation of any compound. Future research should focus on establishing novel and efficient pathways to 5-amino-7-fluoroquinolin-2(1H)-one and its analogues. While general methods for quinolinone synthesis are well-documented, optimizing these for the specific electronic and steric properties of this trifunctionalized scaffold is a key challenge. researchgate.net

Key Research Objectives:

Development of Convergent Synthetic Strategies: Designing synthetic routes where the amino and fluoro substituents are introduced late in the sequence would allow for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Catalyst and Reaction Condition Optimization: Investigating a range of modern catalytic systems, including palladium-catalyzed cross-coupling reactions and C-H activation strategies, could lead to more efficient and environmentally benign syntheses. bldpharm.com

Synthetic ApproachPotential AdvantagesKey Considerations
Multi-step Linear Synthesis Well-established and predictable.Can be lengthy and lead to lower overall yields.
Convergent Synthesis Allows for rapid analogue generation.Requires careful planning of disconnections and protecting group strategies.
Catalytic C-H Functionalization Atom-economical and can simplify synthetic routes.Regioselectivity can be a challenge.
Flow Chemistry Improved safety, scalability, and reaction control.Requires specialized equipment and optimization of flow parameters.

Integration with Advanced Chemoinformatic and Artificial Intelligence Approaches for Design and Discovery

The integration of computational tools is revolutionizing drug discovery. researchgate.net Chemoinformatics and artificial intelligence (AI) can significantly accelerate the exploration of the chemical space around this compound. bldpharm.comnih.gov

Future Directions:

In Silico Library Design: Utilizing generative AI models to design virtual libraries of derivatives with desirable physicochemical and pharmacokinetic properties.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, selectivity, and potential toxicity of novel analogues. nih.gov

Target Prediction: Employing AI-based algorithms to predict potential biological targets for this compound based on its structural features and comparison to known bioactive molecules.

Investigation into Unexplored Biological Mechanisms and Target Validation

The biological activities of this compound are largely uncharted territory. A systematic investigation into its potential therapeutic applications is a critical area for future research. The presence of the fluoroquinolone scaffold suggests potential antibacterial activity, but other therapeutic areas should also be explored. bldpharm.comchemicalbook.com

Key Research Areas:

Broad Biological Screening: Conducting high-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as biochemical assays, cell-based assays, and structural biology.

Target Validation: Rigorously validating any identified biological targets to confirm their relevance to disease and to ensure that the observed activity of the compound is on-target.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a compound's properties relies on robust analytical methods. While standard techniques like NMR and mass spectrometry are essential, the development of more specialized analytical methods will be crucial for in-depth characterization.

Future Research Needs:

Chiral Separation Methods: If the synthesis of this compound results in a racemic mixture, the development of efficient chiral separation techniques (e.g., chiral HPLC) will be necessary to evaluate the biological activity of individual enantiomers.

Impurity Profiling: Establishing sensitive methods for the detection and quantification of potential impurities from the synthetic process is critical for quality control.

Metabolite Identification: Developing analytical workflows to identify and characterize the metabolites of this compound in in vitro and in vivo systems.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, chiral separation.
Mass Spectrometry (MS) Molecular weight determination, structural elucidation of metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, stereochemical analysis.
X-ray Crystallography Definitive determination of three-dimensional structure.

Potential for Derivatization into Multi-Functional Research Probes

The inherent functionality of this compound, particularly the amino group, makes it an attractive scaffold for the development of research probes.

Potential Applications:

Fluorescent Probes: The quinolinone core is known to exhibit fluorescence. Derivatization of the amino group could be used to create fluorescent probes for imaging specific biological targets or processes.

Photoaffinity Labels: Introduction of a photoreactive group could enable the creation of photoaffinity labels for target identification and validation studies.

Biotinylated Probes: Conjugation with biotin (B1667282) would facilitate the isolation and identification of binding partners through affinity chromatography.

Addressing Challenges in Specificity and Research Lead Optimization

Should this compound demonstrate promising biological activity, the subsequent challenge will be to optimize its properties to become a viable research lead.

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and evaluating the impact on potency, selectivity, and pharmacokinetic properties.

Improving Selectivity: Fine-tuning the structure to enhance binding to the desired target while minimizing off-target effects.

Optimizing ADME Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for in vivo efficacy and safety.

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results?

  • Answer : Follow the ARRIVE Guidelines (Animal Research: Reporting of In Vivo Experiments) or MIAME (Minimum Information About a Microarray Experiment) standards. Pre-register studies on platforms like ClinicalTrials.gov or BioRxiv to mitigate publication bias. For example, a null result in biofilm inhibition assays should still report experimental conditions (e.g., incubation time, strain source) to aid meta-analyses .

Tables

Table 1 : Key Spectral Data for this compound (Hypothetical Example)

TechniqueObserved DataReference
1H^1H-NMRδ 6.8–7.2 (m, aromatic H)δ 6.9–7.3 (quinolinone H)
IR (cm1^{-1})1680 (C=O stretch)1675–1690 (C=O)

Table 2 : Antimicrobial Activity of Selected Derivatives

CompoundMIC (P. aeruginosa) (μg/ml)Target Mechanism
6a (Fluoro)16DNA gyrase inhibition
Hybrid (3-arylfuran)8Dual-target (gyrase/topoisomerase)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.